

Technical Support Center: Purification of Tris(dimethylamino)borane by Vacuum Distillation

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This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals purifying **Tris(dimethylamino)borane** via vacuum distillation.

Troubleshooting Guide

This section addresses specific issues that may arise during the vacuum distillation of **Tris(dimethylamino)borane**.

Troubleshooting & Optimization

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Problem	Possible Cause(s)	Suggested Solution(s)
No Product Distilling Over	- Vacuum level is insufficient Heating temperature is too low System has a leak Manometer is inaccurate Cold trap is not cold enough, and product is collecting there.	- Ensure your vacuum pump is capable of reaching the required pressure and is properly maintained Gradually increase the bath temperature, but do not exceed the decomposition temperature of the compound Check all joints and connections for leaks using a vacuum gauge or by listening for hissing sounds. Re-grease joints if necessary Calibrate or replace the manometer Use a dry ice/acetone or liquid nitrogen slush bath for the cold trap.
Product is Bumping Violently	- Heating is too rapid Stirring is inadequate Lack of a boiling aid.	- Heat the distillation flask slowly and evenly Ensure vigorous and constant stirring with a magnetic stir bar Add a few boiling chips or use a capillary bubbler for smoother boiling.
Product Appears Discolored or Contains Particulates	- Decomposition of the product due to excessive heat Contamination from the starting material or solvent Reaction with residual air or moisture in the system.	- Lower the heating bath temperature. Use a lower vacuum to distill at a lower temperature Ensure the starting material is properly prepared and all solvent has been removed prior to distillation Thoroughly dry all glassware and purge the system with an inert gas (e.g.,



		argon or nitrogen) before applying vacuum.
Distillation Rate is Very Slow	- Heating is insufficient Vacuum is too high for the heating temperature The distillation path is too long or constricted.	- Gradually increase the heating bath temperature Adjust the vacuum level to match the desired distillation temperature Use a short-path distillation apparatus.
Product Solidifies in the Condenser	- The condenser is too cold The melting point of the product is close to the condenser temperature.	- Use a coolant at a slightly higher temperature in the condenser Gently warm the outside of the condenser with a heat gun to melt the solidified product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vacuum and temperature for the distillation of **Tris(dimethylamino)borane**?

A1: The optimal conditions depend on your vacuum pump's capability.

Tris(dimethylamino)borane has a boiling point of 147-148 °C at atmospheric pressure.[1][2] [3][4][5] Under vacuum, the boiling point is significantly reduced. For example, it distills at 44-45 °C at 12 mmHg and 20-28 °C at 0.5 mmHg.[1][6] It is recommended to use a vacuum level that allows for distillation at a temperature well below the compound's decomposition temperature.

Q2: How can I prevent the decomposition of Tris(dimethylamino)borane during distillation?

A2: **Tris(dimethylamino)borane** can be sensitive to heat. To minimize decomposition, it is crucial to distill it at the lowest practical temperature. This can be achieved by using a high vacuum. Additionally, ensure rapid and efficient distillation by using a short-path distillation apparatus. Thermal decomposition can lead to the formation of byproducts.[7][8][9]

Q3: What precautions should I take given that **Tris(dimethylamino)borane** is air and moisture sensitive?



A3: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.[10][11] All glassware must be thoroughly dried before use. The distillation apparatus should be assembled hot and purged with inert gas to remove any adsorbed moisture and air before starting the distillation.

Q4: What type of vacuum pump is suitable for this distillation?

A4: A two-stage rotary vane pump is typically sufficient to achieve the necessary vacuum for the distillation of **Tris(dimethylamino)borane**. It is essential to protect the pump from corrosive vapors by using a cold trap (liquid nitrogen or dry ice/acetone).

Q5: How do I properly set up the distillation apparatus for an air-sensitive compound?

A5: A typical setup includes a round-bottom flask containing the crude material and a magnetic stir bar, a short-path distillation head with a condenser, a receiving flask, and a vacuum adapter connected to a manometer and a cold trap, which is then connected to the vacuum pump. All ground glass joints should be lightly greased with a suitable vacuum grease and secured with clips.

Quantitative Data Summary

Pressure	Boiling Point (°C)
Atmospheric	147-148
12 mmHg	44-45
0.5 mmHg	20-28

Data sourced from multiple references.[1][2][3][4][5][6]

Experimental Protocol: Vacuum Distillation of Tris(dimethylamino)borane

Materials:

Crude Tris(dimethylamino)borane



- Dry, oxygen-free inert gas (Argon or Nitrogen)
- Vacuum grease
- Magnetic stir bar
- Heating mantle
- Magnetic stirrer
- Cold trap coolant (liquid nitrogen or dry ice/acetone)

Apparatus:

- Schlenk line or glovebox
- Two-stage rotary vane vacuum pump
- Manometer
- Short-path distillation apparatus (distilling flask, distillation head with condenser, receiving flask)
- Cold trap

Procedure:

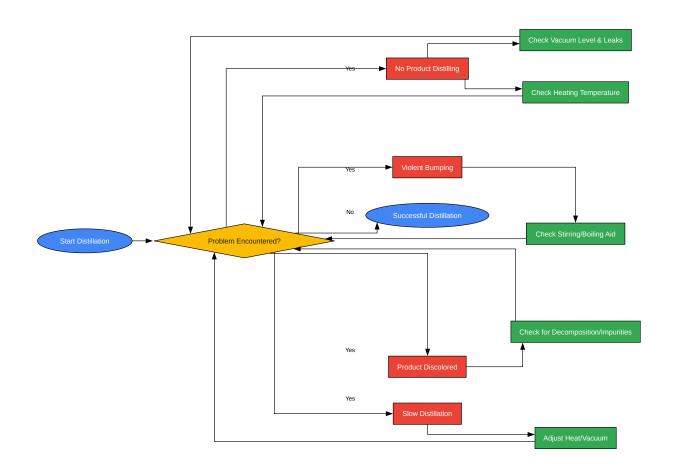
- Glassware Preparation: Thoroughly clean and dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the distillation apparatus while hot and immediately place it under vacuum to remove any adsorbed water.
- System Purge: Backfill the apparatus with a dry, inert gas. Repeat the vacuum/inert gas cycle three times to ensure a completely inert atmosphere.
- Charging the Flask: Under a positive pressure of inert gas, charge the distilling flask with the crude **Tris(dimethylamino)borane** and a magnetic stir bar.



- Apparatus Assembly: Quickly assemble the distillation apparatus, ensuring all joints are properly sealed with a minimal amount of vacuum grease.
- Initiating Vacuum: Turn on the magnetic stirrer. Slowly and carefully open the system to the vacuum pump. The pressure should gradually decrease.
- Distillation: Once the desired vacuum is reached and stable, begin to gently heat the distilling flask using a heating mantle.
- Collection: Collect the purified Tris(dimethylamino)borane in the receiving flask. The
 distillation should be conducted at a steady rate.
- Terminating the Distillation: Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.
- Backfilling with Inert Gas: Slowly backfill the system with inert gas.
- Product Storage: Under a positive pressure of inert gas, the receiving flask can be disconnected. The purified product should be stored in a sealed container under an inert atmosphere.

Troubleshooting Workflow





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Caption: Troubleshooting workflow for vacuum distillation.



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